![molecular formula C6H11N3O2 B186377 1-Acetyl-4-nitrosopiperazine CAS No. 73742-56-0](/img/structure/B186377.png)
1-Acetyl-4-nitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-nitrosopiperazine is a derivative of piperazine . Piperazine is a heterocyclic organic compound with a chemical structure consisting of a six-membered ring containing two nitrogen atoms at opposite positions . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .
Synthesis Analysis
The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The 1-acetyl-4-nitrosopiperazine molecule contains a total of 22 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 N-nitroso group (aliphatic) .
Chemical Reactions Analysis
Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
1-Acetyl-4-nitrosopiperazine is a versatile compound with various applications in both pharmaceuticals and industry . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .
Scientific Research Applications
Pharmaceutical Applications
Anthelmintic Agents: Piperazine derivatives, including 1-Acetyl-4-nitrosopiperazine, are widely used to treat parasitic worm infections due to their anthelmintic properties .
Nitrosamine Impurities: This compound has been identified as an impurity in certain pharmaceuticals, which has raised concerns due to its mutagenic and carcinogenic potential .
Industrial Applications
Polymer Production: Piperazine is a key building block in the production of polymers and resins, highlighting its importance in material science and engineering .
Analytical Method Development: It is used for analytical method development, method validation (AMV), and quality control applications, particularly in the context of Abbreviated New Drug Applications (ANDA) or during the commercial production of nitrosamines .
Safety and Hazards
Future Directions
From the risk assessment, it is clear that nitrosamines or their precursors may be present in any component of the finished dosage form . The manufacturers must not solely rely on pharmacopeial specifications for APIs and excipients, rather, they should also develop and implement additional strategies to control nitrosamine impurities .
Mechanism of Action
Target of Action
1-Acetyl-4-nitrosopiperazine is a type of N-nitrosamine, a class of compounds known for their mutagenic properties . The primary targets of N-nitrosamines are DNA molecules, where they can cause mutations that may lead to various health issues, including cancer .
Mode of Action
N-nitrosamines, in general, are known to interact with dna molecules, causing dna alkylation . This process involves the transfer of an alkyl group to the DNA molecule, which can result in DNA damage and mutations .
Biochemical Pathways
N-nitrosamines are known to interfere with dna replication and repair processes, potentially leading to uncontrolled cell growth and cancer .
Pharmacokinetics
N-nitrosamines are generally lipophilic, which allows them to easily cross cell membranes and distribute throughout the body .
Result of Action
The primary result of the action of 1-Acetyl-4-nitrosopiperazine is DNA damage, which can lead to mutations and potentially cancer . High levels of N-nitrosamines have been associated with an increased risk of various types of cancer .
Action Environment
The action, efficacy, and stability of 1-Acetyl-4-nitrosopiperazine can be influenced by various environmental factors. For example, the presence of certain enzymes can enhance or inhibit the compound’s mutagenic effects . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other chemicals .
properties
IUPAC Name |
1-(4-nitrosopiperazin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUABIQWKHMEWSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400460 |
Source
|
Record name | 1-acetyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-nitrosopiperazine | |
CAS RN |
73742-56-0 |
Source
|
Record name | 1-acetyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.